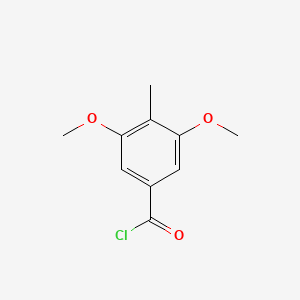

3,5-Dimethoxy-4-methylbenzoyl chloride

Description

Contextualization within Advanced Organic Synthesis

In the realm of advanced organic synthesis, the strategic use of specific reagents is paramount to achieving high yields and selectivities in the construction of complex target molecules. 3,5-Dimethoxy-4-methylbenzoyl chloride serves as a valuable acylating agent. The electron-donating nature of the methoxy (B1213986) groups can influence the reactivity of the acyl chloride, potentially modulating its selectivity in reactions with various nucleophiles. While detailed, large-scale total synthesis applications featuring this specific reagent are not extensively documented in publicly available literature, its structural motif is found in various bioactive natural products and designed molecules, suggesting its potential as a key intermediate. The general class of benzoyl chlorides is fundamental to acylation reactions, and the specific substitution pattern of this compound allows for the introduction of a precisely functionalized aromatic ring into a target structure.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its function as a versatile intermediate for the synthesis of a range of organic compounds. Its acyl chloride functionality allows for facile reactions with a wide array of nucleophiles to form new carbon-heteroatom bonds.

Key transformations involving this compound include:

Esterification: Reaction with alcohols to form the corresponding esters.

Amidation: Reaction with primary and secondary amines to yield amides.

These reactions are fundamental in the synthesis of fine chemicals, including those with potential applications in pharmaceuticals and materials science. The preparation of this reagent is typically achieved through the reaction of 3,5-dimethoxy-4-methylbenzoic acid with a chlorinating agent, such as thionyl chloride. chembk.com This straightforward synthesis makes it an accessible building block for synthetic chemists.

Overview of Contemporary Research Trajectories

While specific, recent, and high-impact research exclusively focused on this compound is limited in readily accessible scientific databases, the broader context of research on substituted benzoyl chlorides points towards several contemporary trajectories. Research in medicinal chemistry often involves the synthesis of novel derivatives of natural products or designed molecules to explore structure-activity relationships. The 3,5-dimethoxy-4-methylbenzoyl moiety, when incorporated into larger molecules, can influence their biological activity due to its specific electronic and steric properties.

Current research trends where this or structurally similar intermediates are relevant include:

The development of new synthetic methodologies for the efficient and selective acylation of complex substrates.

The synthesis of novel bioactive compounds for drug discovery programs.

The preparation of functional materials where the substituted aromatic core can impart desired properties.

Although detailed research findings specifically citing the use of this compound are not abundant, its utility as a synthetic intermediate can be inferred from the continued interest in the synthesis and application of functionalized aromatic compounds in various fields of chemical research.

Structure

2D Structure

Properties

IUPAC Name |

3,5-dimethoxy-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQDXNMVZFRKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627006 | |

| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34523-76-7 | |

| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Innovations for 3,5 Dimethoxy 4 Methylbenzoyl Chloride

Established Synthetic Routes

Established methods for the preparation of 3,5-Dimethoxy-4-methylbenzoyl chloride primarily rely on the conversion of the corresponding carboxylic acid. These routes are well-documented and widely employed due to their reliability and predictability.

Carboxylic Acid to Acyl Chloride Conversion (e.g., via Thionyl Chloride)

The most common and direct method for synthesizing this compound is through the reaction of 3,5-dimethoxy-4-methylbenzoic acid with a chlorinating agent. chembk.com Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org

The general mechanism proceeds as follows:

The carboxylic acid attacks the sulfur atom of thionyl chloride.

A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org

This leads to the formation of the acyl chloride and the decomposition of the unstable intermediate into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com

The reaction is typically represented as: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

A key advantage of using thionyl chloride is that the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the final product. chemguide.co.uk Other reagents capable of effecting this transformation include phosphorus(V) chloride (PCl₅) and oxalyl chloride ((COCl)₂), though thionyl chloride remains a common choice. masterorganicchemistry.comchemguide.co.uk

Process Optimization and Yield Enhancement

To improve the efficiency of the conversion, several optimization strategies are employed. A common technique is the use of a catalytic amount of N,N-Dimethylformamide (DMF). orgsyn.org DMF accelerates the reaction, which is believed to occur via the formation of an imidoyl chloride intermediate (Vilsmeier reagent) from the reaction between DMF and thionyl chloride. orgsyn.orgyoutube.com This intermediate is a more powerful chlorinating agent than thionyl chloride itself.

Reaction conditions are critical for maximizing yield. The process often involves stirring the carboxylic acid with an excess of thionyl chloride. reddit.com The reaction can be performed at room temperature, but gentle heating or refluxing may be applied to ensure completion. commonorganicchemistry.comresearchgate.net For instance, a procedure might involve stirring the mixture at room temperature for several hours, followed by heating to 60°C for an additional period to drive the reaction to completion. researchgate.net

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Catalyst | N,N-Dimethylformamide (DMF) | Accelerates the reaction rate via formation of a Vilsmeier reagent. | orgsyn.orgyoutube.com |

| Temperature | Room temperature to reflux (~75-80°C) | Ensures complete conversion of the carboxylic acid. | researchgate.net |

| Reagent Ratio | Excess Thionyl Chloride | Acts as both reagent and solvent, ensuring the reaction goes to completion. | reddit.com |

| Reaction Time | Several hours to overnight | Allows sufficient time for the reaction to proceed fully. | reddit.comresearchgate.net |

Purification Strategies and Efficiency Assessment

Once the reaction is complete, effective purification is essential to obtain pure this compound. A primary challenge is the removal of excess thionyl chloride and any remaining solvents. A common and effective method is distillation under reduced pressure (vacuum distillation), which allows for the separation of the desired acyl chloride from less volatile impurities. researchgate.net

Another widely used technique involves azeotropic removal. Toluene is often added to the crude product mixture, and the solution is concentrated on a rotary evaporator. orgsyn.org This process is typically repeated multiple times. Since thionyl chloride forms an azeotrope with toluene, this strategy ensures its complete removal. orgsyn.org This is considered a safer alternative to using benzene (B151609), which was employed in older procedures. orgsyn.org

The efficiency of the purification can be assessed by analytical methods. The absence of a broad hydroxyl (-OH) stretch in the Infrared (IR) spectrum of the product indicates the complete conversion of the starting carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the final product and its purity. reddit.com

Exploration of Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These include microwave-assisted protocols and one-pot strategies that reduce reaction times, energy consumption, and waste generation.

Microwave-Accelerated Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, sometimes from hours to minutes, along with increased product yields and purity. rsc.orgresearchgate.net This acceleration is due to the efficient and rapid heating of the reaction mixture through dielectric heating. mcgill.ca

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the provided search results, the principles are broadly applicable. A hypothetical microwave-assisted procedure would involve mixing the 3,5-dimethoxy-4-methylbenzoic acid with thionyl chloride (and potentially a catalyst in a microwave-safe vessel) and irradiating the mixture in a microwave reactor for a short period (e.g., a few minutes) at a controlled temperature. researchgate.netnih.gov This approach offers a significant improvement over conventional heating methods, which require longer durations and can lead to the formation of byproducts. core.ac.uk

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Heating Mechanism | Conduction/Convection (slow, inefficient) | Dielectric Heating (rapid, uniform) | mcgill.ca |

| Reaction Time | Hours to days | Minutes | rsc.orgresearchgate.net |

| Energy Consumption | Higher | Lower | researchgate.net |

| Product Yield/Purity | Variable, potential for side reactions | Often higher yield and purity | core.ac.uk |

One-Pot Synthesis Strategies

One-pot synthesis involves conducting multiple reaction steps in a single reactor without isolating the intermediate products. This approach enhances efficiency by reducing the number of purification steps, minimizing solvent waste, and saving time. rsc.org

Catalytic Methods in Benzoyl Chloride Synthesis (General Context)

The conversion of carboxylic acids to benzoyl chlorides is frequently accomplished using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). google.com While effective, these reactions can be slow and may require harsh conditions. The introduction of catalysts accelerates the reaction rate, often allowing for milder conditions and improved efficiency.

Commonly employed catalysts include tertiary amines like pyridine (B92270) and N,N-dimethylformamide (DMF). The mechanism of catalysis by DMF involves the initial formation of a Vilsmeier-Haack type reagent, an imidoyl chloride intermediate, which is a more potent acylating agent than thionyl chloride itself. This intermediate then reacts with the carboxylic acid to generate the desired acid chloride, regenerating the catalyst in the process. Pyridine catalysis operates through the formation of an acylpyridinium salt, which is highly reactive towards nucleophilic attack by the chloride ion.

Lewis acids, such as zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃), can also catalyze the formation of benzoyl chlorides, particularly in industrial processes that may utilize benzotrichloride (B165768) as a starting material. google.com These catalysts function by activating the chlorinating agent or the carboxylic acid, thereby facilitating the reaction.

In the context of synthesizing this compound, the starting material is 3,5-dimethoxy-4-methylbenzoic acid. The reaction with thionyl chloride, a common and cost-effective reagent, can be significantly enhanced by the addition of a catalytic amount of DMF. The presence of the methoxy (B1213986) and methyl groups on the benzene ring can influence the reactivity of the carboxylic acid, making the choice of an appropriate catalytic system crucial for optimizing the yield and purity of the final product.

| Catalyst Type | Example Catalyst | General Reaction Conditions | Advantages | Potential Drawbacks |

| Tertiary Amine | N,N-Dimethylformamide (DMF) | Reflux with thionyl chloride | High efficiency, mild conditions | Potential for side reactions at high temperatures |

| Tertiary Amine | Pyridine | Reaction with thionyl chloride, often at room temperature or with gentle heating | Effective for sensitive substrates | Can be difficult to remove from the reaction mixture |

| Lewis Acid | Zinc Chloride (ZnCl₂) | High-temperature reaction with benzotrichloride | Suitable for specific industrial routes | Requires higher temperatures, potential for by-products |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | High-temperature reaction with benzotrichloride | Cost-effective for industrial scale | Can lead to colored impurities |

Synthetic Challenges and Industrial Feasibility Studies

Synthetic Challenges:

One of the primary challenges lies in the handling and use of corrosive and hazardous reagents like thionyl chloride. Thionyl chloride reacts with atmospheric moisture to release toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂), necessitating specialized equipment and stringent safety protocols. google.com

The formation of by-products is another significant concern. Incomplete reaction can leave unreacted carboxylic acid, which can be difficult to separate from the product. Furthermore, side reactions can lead to the formation of anhydrides or other impurities, which can affect the quality of the final product and complicate the purification process. For substituted benzoyl chlorides, the purification is often carried out by vacuum distillation, which requires careful control of temperature and pressure to avoid thermal decomposition. mdpi.com

The steric hindrance provided by the methyl group and the two methoxy groups in this compound might also influence the reaction kinetics, potentially requiring more forcing conditions or more active catalytic systems to achieve high conversion rates in a reasonable timeframe.

Industrial Feasibility Studies:

The industrial feasibility of producing this compound is heavily dependent on the availability and cost of the starting material, 3,5-dimethoxy-4-methylbenzoic acid. The accessibility of appropriately substituted benzoic acids is a known bottleneck for the industrial production of many substituted benzoyl chlorides. mdpi.com

The choice between a batch or continuous process would also be a key consideration in an industrial setting. While batch processes are more common for specialty chemicals, a continuous flow process could offer advantages in terms of safety, consistency, and efficiency, particularly if the demand for this compound were to increase significantly.

| Parameter | Thionyl Chloride Route | Oxalyl Chloride Route | Benzotrichloride Route |

| Starting Material | 3,5-Dimethoxy-4-methylbenzoic acid | 3,5-Dimethoxy-4-methylbenzoic acid | Substituted Benzotrichloride |

| Reagent Cost | Moderate | High | Varies, potentially low |

| Reaction Conditions | Mild to moderate (with catalyst) | Mild | High temperature |

| By-products | HCl, SO₂ | HCl, CO, CO₂ | HCl |

| Scalability | High | Moderate | High (if starting material is available) |

| Industrial Viability | High, with waste management | Lower, due to reagent cost | Potentially high, but limited by precursor availability |

Chemical Reactivity and Mechanistic Studies of 3,5 Dimethoxy 4 Methylbenzoyl Chloride

Acylation Reactions: Scope and Selectivity

Acylation reactions are the most common transformations involving 3,5-Dimethoxy-4-methylbenzoyl chloride. chembk.com These reactions proceed via a nucleophilic acyl substitution mechanism. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group, to form the acylated product. libretexts.orgkhanacademy.org

General Mechanism of Nucleophilic Acyl Substitution

Step 1: Nucleophilic Attack The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the acyl chloride.

Step 2: Formation of Tetrahedral Intermediate The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Step 3: Elimination of Leaving Group The intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion (Cl-).

Step 4: Deprotonation (if necessary) If the nucleophile was neutral (e.g., an amine or alcohol), a final deprotonation step by a base yields the neutral product. libretexts.org

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of corresponding N-substituted amides. This reaction is typically rapid and often exothermic. To neutralize the hydrogen chloride (HCl) byproduct that is formed, the reaction is usually carried out in the presence of a base, such as triethylamine (B128534) (TEA), pyridine (B92270), or even an excess of the amine reactant itself. libretexts.orghud.ac.uk The Schotten-Baumann reaction conditions, which involve an acyl chloride in the presence of a base, are commonly employed for this type of transformation. fishersci.it

The general reaction is as follows: C₁₀H₁₁ClO₃ + R¹R²NH → C₁₀H₁₁O₃NR¹R² + HCl

The steric and electronic properties of the amine can influence the reaction rate. Amines with bulky substituents may react more slowly due to steric hindrance.

Table 1: Representative Amine Nucleophiles for Amide Synthesis

| Amine Name | Formula | Amine Type | Resulting Amide Class |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | Primary | N-Aryl Amide |

| Benzylamine | C₆H₅CH₂NH₂ | Primary | N-Benzyl Amide |

| Morpholine | C₄H₉NO | Secondary | N-Acylmorpholine |

Esterification can be achieved by reacting this compound with alcohols or phenols. This reaction, analogous to amide formation, also typically requires a base (e.g., pyridine) to scavenge the HCl produced. chembk.com The reactivity of the alcohol can affect the reaction conditions needed; primary alcohols are generally more reactive than secondary alcohols, which are more reactive than tertiary alcohols due to sterics. Phenols, being more acidic than alcohols, can also be readily acylated.

The general reaction is as follows: C₁₀H₁₁ClO₃ + R-OH → C₁₀H₁₁O₃-OR + HCl

Table 2: Representative Alcohols for Ester Synthesis

| Alcohol Name | Formula | Alcohol Type | Resulting Ester Product |

|---|---|---|---|

| Methanol | CH₃OH | Primary | Methyl 3,5-dimethoxy-4-methylbenzoate |

| Isopropanol | (CH₃)₂CHOH | Secondary | Isopropyl 3,5-dimethoxy-4-methylbenzoate |

| Phenol (B47542) | C₆H₅OH | Phenolic | Phenyl 3,5-dimethoxy-4-methylbenzoate |

This compound can react with urea (B33335) or its derivatives to form N-acylureas (ureides). This reaction involves the nucleophilic attack of a nitrogen atom from urea on the acyl chloride's carbonyl carbon. Similarly, reactions with other carbamoyl-containing compounds, such as carbamates or semicarbazides, can yield related acylated derivatives. These reactions are important for synthesizing molecules with potential biological activity. A base is typically required to facilitate the reaction and neutralize the HCl byproduct. chembk.comresearchgate.net

The general reaction with urea is as follows: C₁₀H₁₁ClO₃ + (NH₂)₂CO → C₁₀H₁₁O₃-NHCONH₂ + HCl

Advanced Reaction Pathways and Transformations

Beyond standard acylation, the reactivity of this compound can be explored in more advanced transformations. Mechanistic insights can often be drawn from studies on structurally similar compounds.

Acyl chlorides can act as electrophiles in addition reactions, particularly with electron-rich π systems like alkynes. While specific studies on this compound are not prevalent, analogies can be drawn to similar reactions. Under Friedel-Crafts acylation conditions, typically involving a Lewis acid catalyst like AlCl₃, an acyl chloride can react with an alkyne. nih.gov The reaction likely proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic alkyne π-bond. chemistrysteps.com This can lead to the formation of β-chlorovinyl ketones. libretexts.org

The reaction with a terminal alkyne would likely follow Markovnikov's rule, with the acyl group adding to the less substituted carbon of the alkyne. libretexts.org The presence of two π bonds in the alkyne means that subsequent reactions are possible. masterorganicchemistry.com

Plausible Reaction with an Alkyne: C₁₀H₁₁ClO₃ + R-C≡CH --(Lewis Acid)--> C₁₀H₁₁O₃-C(R)=CHCl

Solvolysis is a reaction where the solvent acts as the nucleophile. The study of solvolysis kinetics provides valuable information about reaction mechanisms. For benzoyl chlorides, the mechanism can range from a bimolecular, addition-elimination pathway (SN2-like) to a unimolecular, dissociative pathway involving an acylium ion intermediate (SN1-like). researchgate.netresearchgate.net

Studies on the solvolysis of 3,5-dimethoxybenzoyl chloride have shown that its reaction mechanism is highly dependent on the solvent system. researchgate.net The two meta-methoxy groups exert a strong electron-withdrawing inductive effect, which destabilizes a potential positive charge on the carbonyl carbon. This disfavors the unimolecular (SN1) pathway. However, in highly ionizing, non-nucleophilic solvents, a dissociative mechanism may still occur. In more nucleophilic solvents, a bimolecular (SN2) pathway is more likely. researchgate.netresearchgate.net

For this compound, the electronic effects are more complex.

Two meta-Methoxy Groups : Exert an electron-withdrawing inductive effect (-I).

One para-Methyl Group : Exerts a weak electron-donating inductive effect (+I) and a weak hyperconjugative effect.

The electron-donating methyl group at the para position would offer some stabilization to a potential acylium ion intermediate compared to the unsubstituted 3,5-dimethoxybenzoyl chloride. However, this stabilizing effect is likely outweighed by the strong inductive withdrawal of the two meta-methoxy groups. Therefore, it is predicted that the solvolysis of this compound would proceed through a dual mechanism, similar to 3,5-dimethoxybenzoyl chloride, favoring a bimolecular pathway in most solvent systems but potentially having some unimolecular character in highly ionizing media. researchgate.net

Table 3: Predicted Substituent Effects on Acylium Ion Stability and Solvolysis Mechanism

| Compound | Key Substituents | Dominant Electronic Effect | Predicted Acylium Ion Stability | Favored Solvolysis Pathway |

|---|---|---|---|---|

| 4-Methoxybenzoyl Chloride | 4-OCH₃ | Strong +R (Resonance) | High | Unimolecular (SN1) researchgate.net |

| 3,5-Dimethoxybenzoyl Chloride | 3,5-(OCH₃)₂ | Strong -I (Inductive) | Low | Bimolecular (SN2) / Dual researchgate.net |

Regioselective Cyclization Reactions (Contextualized with similar acyl chlorides)

The reactivity of this compound, like other acyl chlorides, is dominated by the electrophilic nature of the carbonyl carbon. This reactivity is harnessed in intramolecular Friedel-Crafts acylation reactions to construct polycyclic ring systems, a common strategy in organic synthesis. masterorganicchemistry.com In such reactions, the acyl chloride moiety is tethered to another aromatic ring through a flexible chain. In the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid, the acyl chloride is converted into a highly electrophilic acylium ion. wikipedia.orgmasterorganicchemistry.com This intermediate then attacks the tethered aromatic ring in an intramolecular electrophilic aromatic substitution (EAS) to form a new ring.

The regioselectivity of this cyclization—the specific position on the aromatic ring where the new bond forms—is governed by the electronic and steric effects of the substituents on both the benzoyl chloride ring and the reacting aromatic ring. While specific studies on this compound are not prevalent, the directing effects of its substituents can be predicted based on established principles. The two methoxy (B1213986) groups (-OCH₃) are powerful activating groups and ortho-, para-directors due to their ability to donate electron density via resonance. The methyl group (-CH₃) is also an activating, ortho-, para-directing group. However, in the context of an intramolecular reaction, the crucial factor is the directing effect of substituents on the other aromatic ring (the nucleophile) and the geometric constraints of the linking chain.

For instance, in a hypothetical molecule where this compound is linked to a phenoxy group via an ether linkage, the cyclization would be directed by the activating effect of the ether oxygen on the phenoxy ring. The formation of five- or six-membered rings is generally favored in these reactions. masterorganicchemistry.com The substitution pattern on the benzoyl chloride itself primarily influences the reactivity of the acylium ion rather than the regioselectivity on the nucleophilic ring.

The table below illustrates the general principles of regioselectivity in intramolecular Friedel-Crafts acylations using substituted benzoyl chlorides as precursors.

| Substrate Precursor (General Structure) | Activating/Deactivating Group (Z) on Nucleophilic Ring | Expected Major Cyclization Product(s) |

| 4-(phenoxy)butanoyl chloride | -O-Alkyl (Activating) | Para-acylated product favored |

| 5-(phenylthio)pentanoyl chloride | -S-Alkyl (Activating) | Para-acylated product favored |

| 4-(4-nitrophenyl)butanoyl chloride | -NO₂ (Deactivating) | Meta-acylated product; reaction is slow |

| 4-(3-methoxyphenyl)butanoyl chloride | -OCH₃ (Activating) | Ortho- and Para-acylation relative to the methoxy group |

This interactive table demonstrates how substituents on the nucleophilic aryl ring direct the regiochemical outcome of the intramolecular cyclization.

Computational and Theoretical Mechanistic Elucidation

Modern computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For a reactive species like this compound, theoretical studies can elucidate reaction pathways, characterize transient intermediates, and predict reactivity.

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to map out the potential energy surface of a reaction, providing a detailed, step-by-step description of the reaction mechanism. researchgate.net For reactions involving this compound, such as a Friedel-Crafts acylation, DFT can be used to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Identify Transition States: Locate the exact structure of the transition state (the highest energy point along the reaction coordinate) and confirm it by vibrational frequency analysis (a true transition state has exactly one imaginary frequency). acs.org

A typical DFT study of an intramolecular Friedel-Crafts acylation would begin by modeling the interaction of the acyl chloride with a Lewis acid. The calculations would trace the energy profile for the formation of the acylium ion intermediate, its subsequent attack on the aromatic ring to form a sigma complex (a Wheland intermediate), and the final deprotonation step to restore aromaticity and yield the cyclic ketone product. rsc.org These calculations can reveal the rate-determining step of the reaction by identifying the highest activation barrier. mdpi.com

The table below presents hypothetical DFT-calculated energy values for key steps in a generic intramolecular Friedel-Crafts acylation, illustrating how computational data is used to analyze reaction pathways.

| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) |

| 1 | Reactants (Acyl Chloride + AlCl₃) | 0.0 (Reference) |

| 2 | Acylium Ion Formation (Transition State 1) | +15.5 |

| 3 | Acylium Ion Intermediate | +5.2 |

| 4 | C-C Bond Formation (Transition State 2) | +19.8 |

| 5 | Sigma Complex (Wheland Intermediate) | -3.1 |

| 6 | Deprotonation & Catalyst Regeneration | -25.0 (Final Product) |

This interactive table shows that for this hypothetical reaction, the C-C bond formation (Step 4) has the highest activation energy and is therefore the rate-determining step.

Molecular Dynamics Simulations of Reactive Intermediates

While DFT is excellent for mapping static energy profiles, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For reactions of this compound, MD is particularly useful for studying the behavior of reactive intermediates, such as the corresponding acylium ion, in a solvent environment. Key insights from MD simulations include:

Solvation Effects: Understanding how solvent molecules arrange around the reactive intermediate and how this solvent shell stabilizes or destabilizes it.

Ion Pairing: In the presence of a counter-ion (like AlCl₄⁻), MD can simulate the dynamics of ion pair formation, dissociation, and their proximity, which can significantly influence reactivity. wikipedia.org

Conformational Dynamics: For intramolecular reactions, MD can explore the conformational flexibility of the chain linking the acylium ion and the aromatic ring, determining the probability of the reactive centers approaching each other in the correct orientation for cyclization.

Advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) combine the accuracy of DFT for the reactive core of the system (e.g., the acylium ion and the aromatic ring) with the efficiency of classical mechanics for the surrounding solvent. youtube.com This hybrid approach allows for the simulation of chemical reactions in large, complex environments like solutions or enzymes.

Study of Isotopic Effects in Reaction Mechanisms

The study of kinetic isotope effects (KIEs) is a powerful experimental tool for elucidating reaction mechanisms, and the results are often interpreted with the aid of theoretical calculations. princeton.edu A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C). wikipedia.orglibretexts.org

In the context of reactions involving this compound, KIEs can distinguish between different potential mechanisms. For example, in an intramolecular Friedel-Crafts acylation, one can probe the nature of the rate-determining step:

No Primary KIE: If replacing a hydrogen atom on the nucleophilic aromatic ring with deuterium (kH/kD ≈ 1) results in no significant change in the reaction rate, it implies that the C-H (or C-D) bond is not broken in the rate-determining step. researchgate.net This would be consistent with a mechanism where the formation of the sigma complex is the slow step.

Primary KIE: If a significant KIE is observed (kH/kD > 1), it suggests that the C-H bond is being broken in, or prior to, the rate-determining step. acs.orgacs.org This could occur if the initial electrophilic attack is reversible and the subsequent deprotonation is the slow step.

The magnitude of the KIE can provide further details about the geometry of the transition state. libretexts.org Isotopic labeling can also be applied to other atoms. For example, using ¹⁸O in the carbonyl group could help track the oxygen atom's fate in reactions, while ¹³C labeling of the carbonyl carbon could be used in conjunction with NMR spectroscopy to follow the reaction progress and identify intermediates.

The following table summarizes the interpretation of hypothetical deuterium KIE results for an intramolecular acylation.

| Isotopic Labeling Position | Observed KIE (kH/kD) | Interpretation |

| Aromatic C-H at site of cyclization | ~ 1.05 | C-H bond cleavage is not part of the rate-determining step. Electrophilic attack is likely the slow step. |

| Aromatic C-H at site of cyclization | ~ 4.71 | C-H bond cleavage is involved in the rate-determining step. Deprotonation of the sigma complex is likely the slow step. acs.org |

| α-hydrogens on the linking chain | ~ 0.95 (Inverse KIE) | Change in hybridization at the α-carbon (sp³ to sp²) in the transition state, indicating a secondary isotope effect. |

Applications in Complex Organic Molecule Construction

Building Block for Diverse Chemical Scaffolds

In the strategic construction of complex molecules, "building blocks" are foundational units that are incorporated into a larger molecular framework or "scaffold". whiterose.ac.uk 3,5-Dimethoxy-4-methylbenzoyl chloride functions as such a building block, providing a substituted aromatic ring that can be integrated into diverse chemical architectures. nih.govmdpi.com The use of defined building blocks is a key strategy in medicinal chemistry to access novel lead compounds and to diversify existing structures. whiterose.ac.uk

Acylating agents like this compound are widely used in organic synthesis to prepare various substituted aromatic compounds. These reactions facilitate the assembly of molecular scaffolds that are crucial in the development of pharmaceuticals and agrochemicals. The benzoyl chloride derivative introduces its specific methoxy- and methyl-substituted phenyl group, which can influence the steric, electronic, and pharmacokinetic properties of the final molecule. The strategic use of such building blocks allows chemists to systematically explore chemical space by creating libraries of compounds with varied scaffolds. nih.govunife.it

Table 1: Role as a Chemical Building Block

| Feature | Description |

|---|---|

| Core Structure | Provides the 3,5-dimethoxy-4-methylbenzoyl moiety. |

| Key Reaction | Acylation via nucleophilic acyl substitution. |

| Application | Construction of diverse and complex molecular frameworks. nih.govmdpi.com |

| Field of Use | Medicinal chemistry, agrochemical synthesis, materials science. ontosight.ai |

Synthesis of Heterocyclic Systems Incorporating the Benzoyl Moiety

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals and biologically active molecules. This compound is an important precursor for building specific heterocyclic systems.

The 1,3,4-oxadiazole (B1194373) ring is a significant scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. luxembourg-bio.comrsc.org A primary and widely used method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.govijper.org This process typically begins with an acid hydrazide.

The synthesis pathway is a two-step process:

Formation of the Acid Hydrazide: this compound would first be reacted with hydrazine (B178648) hydrate (B1144303) to produce the key intermediate, 3,5-Dimethoxy-4-methyl hydrazide.

Cyclization: This hydrazide is then reacted with another carboxylic acid or acid chloride, followed by treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to induce cyclization and form the 1,3,4-oxadiazole ring. nih.gov

Alternatively, the acid hydrazide can undergo reaction with various other reagents, such as aroyl hydrazones in the presence of an oxidative catalyst, to yield the desired oxadiazole structure. organic-chemistry.org Therefore, this compound is the essential starting material for creating the corresponding hydrazide needed to incorporate its specific benzoyl moiety into a 1,3,4-oxadiazole ring system. nih.gov

Thiazole (B1198619) and thiazolidinedione rings are other important heterocyclic motifs found in many biologically active compounds. The synthesis and functionalization of these rings can involve acylation reactions using benzoyl chlorides. For instance, the benzoylation of a pre-existing thiazolidine-2,4-dione (TZD) at the N-3 position is a documented modification. mdpi.com This reaction, typically carried out using a benzoyl chloride in the presence of a base like pyridine (B92270) or potassium carbonate, attaches the benzoyl group directly to the heterocyclic ring. mdpi.com

While specific examples detailing the use of this compound were not the focus of the reviewed literature, the established reactivity of related acyl chlorides in these syntheses provides a clear precedent. mdpi.com The general synthetic strategies for thiazoles, such as the Hantzsch synthesis, involve the condensation of α-haloketones with thioamides. pharmaguideline.com Subsequent modification of the resulting thiazole ring could involve acylation, demonstrating another potential entry point for a reagent like this compound to be incorporated into these heterocyclic systems.

Intermediate in the Synthesis of Functionally Active Organic Compounds

Benzoyl chlorides are frequently used as chemical reagents and intermediates in the synthesis of a wide range of organic compounds. ontosight.aichembk.com Their utility extends to the production of pharmaceuticals, pesticides, dyes, and cosmetics. ontosight.aichembk.com The compound this compound serves as an intermediate, meaning it is a molecular stepping stone in a synthetic sequence leading to a final, often more complex and functionally active, product. researchgate.net

The role of such intermediates is crucial in multi-step syntheses where the final molecule is assembled piece by piece. usitc.gov By reacting this compound, chemists can introduce its specific substituted aryl group, which is a key structural component of the target active compound. For example, related dimethoxy-benzoyl chlorides are precursors in the synthesis of important pharmaceutical intermediates. google.com The synthesis of compounds with potential biological activities, including anticancer and antimicrobial properties, often employs benzoyl chloride derivatives as key intermediates. ontosight.ai

Strategies for Functionalization and Derivatization

The primary strategy for the functionalization of this compound involves leveraging the high reactivity of its acyl chloride group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

A classic and highly efficient application of benzoyl chlorides is the derivatization of primary and secondary amines to form stable amide bonds. nih.govchromatographyonline.com This reaction, often referred to as benzoylation, is robust and widely applicable. nih.gov It has been extensively used in the field of metabolomics for the analysis of neurochemicals and biogenic amines. nih.govrsc.orgnih.gov

In this context, polar molecules containing primary or secondary amine groups are reacted with a benzoyl chloride reagent. chromatographyonline.com The reaction attaches the nonpolar benzoyl group to the analyte, which achieves two main goals:

It increases the hydrophobicity of the polar molecule, improving its retention on reversed-phase liquid chromatography (LC) columns. chromatographyonline.com

It can enhance the ionization efficiency for detection by mass spectrometry (MS). chromatographyonline.com

The general procedure involves mixing the sample containing the amines with the benzoyl chloride reagent in a basic solution, such as sodium carbonate, to facilitate the reaction. nih.gov This derivatization strategy is applicable to a broad range of amine-containing compounds, highlighting the utility of this compound for such functionalization purposes. nih.gov

Table 2: Summary of Derivatization Applications

| Application | Target Functional Groups | Purpose |

|---|---|---|

| Amide Synthesis | Primary and Secondary Amines | Creation of stable amide bonds for further synthesis. |

| Analytical Derivatization | Amines, Phenols, Thiols | Increased hydrophobicity for LC-MS analysis. nih.govchromatographyonline.com |

| Ester Synthesis | Alcohols, Phenols | Introduction of the benzoyl group as an ester. chembk.com |

Derivatization of Phenols and Thiols

The reaction of this compound with phenols and thiols serves as a robust method for the formation of the corresponding esters and thioesters. This transformation is a form of nucleophilic acyl substitution, where the oxygen of the phenol (B47542) or the sulfur of the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

For phenols, this O-acylation reaction, often referred to as a Schotten-Baumann type reaction, typically proceeds rapidly. researchgate.net The reaction is usually conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534). The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. The phenoxide ion, formed by the deprotonation of the phenol by the base, is a more potent nucleophile than the neutral phenol, which can significantly accelerate the rate of reaction.

Similarly, thiols are readily S-acylated by acyl chlorides to form thioesters. wikipedia.org Thiols are generally more nucleophilic than their corresponding alcohols or phenols, and the reaction often proceeds under mild conditions. beilstein-journals.org As with phenols, a base is typically employed to scavenge the HCl generated during the reaction. organic-chemistry.org The formation of a stable thioester bond is a valuable transformation in the construction of complex molecules and in the synthesis of biologically active compounds.

The general scheme for these derivatizations is presented below:

Reaction with Phenols: Ar-OH + 3,5-(CH₃O)₂-4-CH₃-C₆H₂COCl → 3,5-(CH₃O)₂-4-CH₃-C₆H₂COO-Ar + HCl

Reaction with Thiols: R-SH + 3,5-(CH₃O)₂-4-CH₃-C₆H₂COCl → 3,5-(CH₃O)₂-4-CH₃-C₆H₂CO-SR + HCl

Derivatization of Alcohols

The derivatization of alcohols with this compound to form benzoate (B1203000) esters is a fundamental and widely utilized reaction in organic chemistry. This process is frequently employed for the protection of hydroxyl groups during multi-step syntheses, as the resulting ester is generally stable to a variety of reaction conditions but can be cleaved when desired. uwindsor.canrochemistry.com

The reaction mechanism is a nucleophilic acyl substitution, analogous to that with phenols. psu.edu The oxygen atom of the alcohol's hydroxyl group attacks the carbonyl carbon of the this compound. This is followed by the expulsion of the chloride ion as a leaving group, resulting in the formation of the ester and hydrogen chloride. To facilitate the reaction and neutralize the acidic byproduct, a base like pyridine is commonly used, both as a catalyst and a solvent. researchgate.netpsu.edu

Primary and secondary alcohols react readily under these conditions. Tertiary alcohols react much more slowly due to steric hindrance around the hydroxyl group, which can allow for chemoselective acylation in molecules containing multiple types of alcohol functionalities. The reaction is generally high-yielding and proceeds under mild conditions, making it a reliable method for alcohol derivatization. psu.edumdpi.com

General Derivatization Reactions

The following table summarizes the expected derivatization products from the reaction of this compound with various nucleophiles.

| Nucleophile Class | Reactant Example (Generic) | Product Class | Product Structure (Generic) |

| Phenols | Ar-OH | Aryl 3,5-Dimethoxy-4-methylbenzoate | 3,5-(CH₃O)₂-4-CH₃-C₆H₂COO-Ar |

| Thiols | R-SH | S-Alkyl/Aryl 3,5-Dimethoxy-4-methylbenzoate | 3,5-(CH₃O)₂-4-CH₃-C₆H₂CO-SR |

| Alcohols | R-OH | Alkyl 3,5-Dimethoxy-4-methylbenzoate | 3,5-(CH₃O)₂-4-CH₃-C₆H₂COO-R |

Stereochemical Aspects and Chiral Transformations

Enantioselective Synthesis Strategies Utilizing the Compound

Enantioselective synthesis refers to chemical reactions that preferentially produce one of two possible enantiomers of a chiral product. This is often achieved through the use of a chiral catalyst or a chiral auxiliary that influences the stereochemical outcome of the reaction.

While there is a lack of specific documented examples where 3,5-Dimethoxy-4-methylbenzoyl chloride itself acts as a catalyst or a key ligand component in enantioselective synthesis, its role could be envisioned in several theoretical scenarios. For instance, if incorporated into a more complex chiral ligand, the electronic properties imparted by the dimethoxy and methyl substituents could modulate the catalytic activity and selectivity of a metal center.

Table 1: Potential Roles of Benzoyl Chloride Derivatives in Enantioselective Synthesis

| Role | Description | Potential Influence of 3,5-Dimethoxy-4-methyl Substituents |

| Ligand Precursor | The benzoyl chloride could be used to synthesize a larger chiral ligand by reacting with a chiral alcohol or amine. | The electron-donating methoxy (B1213986) groups could enhance the electron density on a coordinated metal, potentially altering its reactivity and the enantioselectivity of the catalyzed reaction. |

| Chiral Auxiliary Derivatization | It could be used to attach an achiral substrate to a chiral auxiliary. The steric and electronic influence of the resulting benzoyl group could then direct the stereochemistry of a subsequent reaction on the substrate. | The steric bulk of the methyl group, positioned between two methoxy groups, could provide a specific steric environment to direct the approach of reagents in a subsequent stereoselective transformation. |

Research in enantioselective synthesis is vast, with numerous strategies being developed. For example, gold-catalyzed intramolecular alkyne hydroarylation has been shown to produce helicenes with high enantioselectivity by employing specific chiral phosphonite ligands. This highlights the importance of ligand design in achieving high levels of stereocontrol.

Diastereoselective Derivatization for Stereoisomer Separation

When a mixture of enantiomers is reacted with a single enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed. Unlike enantiomers, diastereomers have different physical properties (e.g., boiling points, melting points, and solubility) and can be separated by standard laboratory techniques such as chromatography or crystallization.

The use of this compound, which is achiral, would not directly lead to the formation of diastereomers from a racemic mixture. To achieve diastereoselective derivatization, a chiral acid chloride would be necessary. However, if 3,5-Dimethoxy-4-methylbenzoic acid were resolved into enantiomers (if it possessed a chiral center not depicted in its common structure) or modified to contain one, the resulting chiral benzoyl chloride could serve this purpose.

The general process is as follows:

A racemic mixture of a chiral alcohol or amine is reacted with an enantiomerically pure chiral acid chloride.

This reaction produces a mixture of two diastereomeric esters or amides.

The diastereomers are separated using a technique like column chromatography.

The separated diastereomers are then cleaved to yield the individual, enantiomerically pure alcohol or amine.

This indirect method of resolution is a powerful tool when direct separation methods are not feasible.

Application as a Chiral Derivatizing Agent (General context for benzoyl chlorides)

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers, which can then be distinguished by analytical techniques like NMR spectroscopy or chromatography. ontosight.aichempedia.info The primary purpose of using a CDA is for the determination of enantiomeric excess (%ee) or optical purity of a sample. ontosight.ai

For a compound to be an effective CDA, it should meet several criteria:

The reaction with the analyte must proceed to completion to avoid kinetic resolution. ontosight.ai

The CDA must be enantiomerically pure and not racemize under the reaction or analysis conditions. ontosight.ai

The resulting diastereomers should exhibit sufficiently different signals in the chosen analytical method (e.g., chemical shifts in NMR or retention times in HPLC). ontosight.ai

While this compound is achiral, the broader class of benzoyl chlorides can be rendered chiral and used as CDAs. The principle involves the formation of diastereomeric esters or amides from a chiral analyte (like an alcohol or amine). In NMR spectroscopy, the different spatial environments of the protons in the two diastereomers, due to the influence of the chiral center from the CDA, can lead to separate, distinguishable peaks. chempedia.info This allows for the integration of the signals to quantify the ratio of the two enantiomers in the original sample.

Table 2: General Requirements for Chiral Derivatizing Agents

| Requirement | Rationale |

| Enantiomeric Purity | The CDA must be a single enantiomer to ensure the formation of only two diastereomers from a racemic analyte. |

| Quantitative Reaction | The derivatization reaction should go to completion to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio. ontosight.ai |

| Signal Resolution | The resulting diastereomers must be distinguishable by the analytical technique being used (e.g., NMR, HPLC). ontosight.ai |

| Stability | The CDA and the resulting diastereomers must be stable under the conditions of the analysis. ontosight.ai |

Chirality Transfer and Induction Studies

Chirality transfer, or chirality induction, refers to processes where the stereochemical information from one chiral molecule is transmitted to another during a chemical reaction, resulting in the formation of a new chiral center with a preferred stereochemistry.

Studies in this area often involve reacting a prochiral substrate with a chiral reagent or in the presence of a chiral catalyst. The inherent chirality of the reagent or catalyst influences the transition state of the reaction, leading to a diastereomeric preference and, ultimately, an enantiomeric excess in the product.

In the context of this compound, its direct involvement in chirality induction would be limited due to its achiral nature. However, it could be a component of a system where chirality is induced. For example, if it were to react with a chiral alcohol, the resulting ester could undergo a rearrangement or subsequent reaction where the stereochemistry of the alcohol directs the formation of a new stereocenter elsewhere in the molecule. The electronic nature of the 3,5-dimethoxy-4-methylbenzoyl group could influence the efficiency and selectivity of such a chirality transfer process.

Research into the reactivity of various benzyl (B1604629) chloride derivatives has shown that substituents on the aromatic ring can significantly affect their chemical and biological activity, including their potential to induce cellular changes. nih.gov This underscores the principle that the substitution pattern on a benzoyl group can modulate its behavior in complex chemical and biological systems, which could extend to stereochemical transformations.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen and carbon atoms.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3,5-Dimethoxy-4-methylbenzoyl chloride, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

Aromatic Protons (H-2, H-6): Due to the symmetrical nature of the benzene (B151609) ring, the two protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a single signal, a singlet, because they have no adjacent protons to couple with. Their chemical shift would be in the aromatic region, typically around 7.2 ppm.

Methoxy (B1213986) Protons (-OCH₃): The six protons of the two equivalent methoxy groups at positions 3 and 5 will produce a sharp singlet. This signal is anticipated in the typical range for methoxy protons, around 3.8-3.9 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group at position 4 will also appear as a singlet, as they are not coupled to any other protons. This signal is expected in the aliphatic region, at approximately 2.3 ppm.

The integration of these peaks would follow a 2:6:3 ratio, corresponding to the aromatic, methoxy, and methyl protons, respectively, confirming the proton count for each group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~ 7.2 | Singlet (s) | 2H |

| Methoxy (-OCH₃) | ~ 3.9 | Singlet (s) | 6H |

| Methyl (-CH₃) | ~ 2.3 | Singlet (s) | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). The predicted ¹³C NMR spectrum for this compound would display six distinct signals, reflecting the symmetry of the molecule.

Carbonyl Carbon (-COCl): The carbon of the acyl chloride group is the most deshielded and is expected to appear significantly downfield, typically in the range of 168-170 ppm.

Aromatic Carbons:

C-3 and C-5: These two carbons are equivalent and are attached to the electron-donating methoxy groups, causing them to be shielded. Their signal is expected around 160 ppm.

C-2 and C-6: These equivalent carbons are adjacent to the electron-withdrawing acyl chloride group and are expected to appear around 108 ppm.

C-1: The carbon atom to which the acyl chloride group is attached is predicted to have a chemical shift around 135 ppm.

C-4: The carbon bearing the methyl group is expected to be found around 128 ppm.

Methoxy Carbon (-OCH₃): The carbon atoms of the two equivalent methoxy groups will produce a single signal around 56 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield, in the aliphatic region, around 16 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acyl Chloride) | ~ 169 |

| C-3, C-5 (Aromatic) | ~ 160 |

| C-1 (Aromatic) | ~ 135 |

| C-4 (Aromatic) | ~ 128 |

| C-2, C-6 (Aromatic) | ~ 108 |

| -OCH₃ (Methoxy) | ~ 56 |

| -CH₃ (Methyl) | ~ 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are employed to establish connectivity between atoms, which is invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would be very simple, showing no cross-peaks. This is because all proton signals are singlets and are not coupled to each other, which in itself is a confirmation of the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. An HSQC spectrum would show correlations between the aromatic protons (~7.2 ppm) and their attached carbons C-2/C-6 (~108 ppm), the methoxy protons (~3.9 ppm) and the methoxy carbons (~56 ppm), and the methyl protons (~2.3 ppm) and the methyl carbon (~16 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different functional groups. Key expected correlations would include:

The aromatic protons (H-2/H-6) correlating to the carbonyl carbon (C=O), C-1, C-3/C-5, and C-4.

The methoxy protons (-OCH₃) correlating to the C-3/C-5 carbons.

The methyl protons (-CH₃) correlating to the C-3/C-5 and C-4 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, an LC-MS analysis would serve two primary purposes: confirming the molecular weight and assessing the sample's purity.

Using a reversed-phase column (like a C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid), the compound would be separated from any impurities. Upon entering the mass spectrometer, typically using an electrospray ionization (ESI) source, the molecule would be ionized. In positive ion mode, the protonated molecular ion [M+H]⁺ would be detected. Given the molecular weight of 214.65 g/mol , the expected m/z value for the primary ion would be approximately 215. The characteristic isotopic pattern for a molecule containing one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) would also be observable, providing further confirmation of the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic fingerprint, confirming the presence of the acyl chloride, methoxy, and substituted aromatic functionalities.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The C=O (carbonyl) stretch of the acyl chloride group is one of the most intense and characteristic absorptions, typically appearing in the range of 1750-1815 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. The C-Cl stretching vibration is expected in the lower frequency region, generally between 800 and 600 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.

The methoxy (-OCH₃) groups also have distinct vibrational signatures. The asymmetric and symmetric C-H stretching of the methyl group are found around 2960 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching of the aryl ether linkage produces strong bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds and symmetric vibrations often produce stronger signals than in IR. Aromatic ring vibrations, particularly the ring "breathing" mode, are often prominent in Raman spectra, providing further structural confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Acyl Chloride (C=O) | Stretching | 1750 - 1815 (Strong) | 1750 - 1815 (Moderate) |

| Acyl Chloride (C-Cl) | Stretching | 800 - 600 | 800 - 600 |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 (Multiple bands) | 1600 - 1450 (Strong) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 (Strong) |

| Methoxy (C-O) | Asymmetric Stretching | 1275 - 1200 (Strong) | 1275 - 1200 |

| Methoxy (C-H) | Stretching | 2960 - 2850 | 2960 - 2850 (Strong) |

X-ray Crystallography for Definitive Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. weizmann.ac.il This technique can provide precise information on bond lengths, bond angles, and torsion angles, confirming the exact connectivity and conformation of this compound in the solid state.

The method requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms can be determined with high precision.

| Parameter Determined | Significance for this compound |

|---|---|

| Atomic Coordinates (x, y, z) | Provides the precise location of each atom in the crystal lattice. |

| Bond Lengths | Confirms the distances between bonded atoms (e.g., C=O, C-Cl, C-C, C-O). |

| Bond Angles | Determines the angles between adjacent bonds, confirming molecular geometry. |

| Torsion Angles | Describes the conformation of the molecule, such as the rotation around the C-C bond connecting the carbonyl group to the ring. |

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |

High-Resolution Chromatographic Techniques for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers. ekb.eg Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is then pumped through the column. orientjchem.org The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. This compound, being relatively non-polar, will be retained on the column and will elute at a characteristic retention time under specific conditions (flow rate, mobile phase composition, temperature).

A detector, most commonly a UV-Vis detector, is used to monitor the eluent. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. This method can effectively separate isomers (e.g., 2,4-Dimethoxy-5-methylbenzoyl chloride) that may have been formed during synthesis, as small differences in structure often lead to different retention times.

| Parameter | Typical Conditions for Analysis |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Chiral HPLC for Enantiomeric Excess Determination

Chiral HPLC is a specialized type of chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. sigmaaldrich.comorochem.com This technique is crucial for determining the enantiomeric excess (e.e.) or optical purity of chiral compounds.

However, this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups) and therefore does not exist as enantiomers. The molecule has a plane of symmetry that bisects the methyl and benzoyl chloride groups. Consequently, chiral HPLC is not a relevant or applicable analytical technique for the characterization of this specific compound, as there are no enantiomers to separate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the substituted aromatic ring and the carbonyl group.

The primary chromophore is the benzoyl system. Aromatic rings typically exhibit two main absorption bands originating from π → π* transitions. For substituted benzenes, the E2-band (intense, typically around 200-230 nm) and the B-band (less intense, with vibrational fine structure, around 250-280 nm) are characteristic. The presence of auxochromes, such as the methoxy groups, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands.

The carbonyl group of the acyl chloride also contributes to the spectrum. It can undergo an n → π* transition, which involves promoting a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is typically weak (low molar absorptivity) and can sometimes be obscured by the much stronger π → π* transitions of the aromatic ring.

| Electronic Transition | Associated Chromophore | Expected λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π* (E2-band) | Substituted Benzene Ring | ~210 - 240 | High |

| π → π* (B-band) | Substituted Benzene Ring | ~260 - 290 | Low to Medium |

| n → π* | Carbonyl Group (C=O) | ~300 - 330 | Very Low |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Pathways

The traditional synthesis of acyl chlorides, including 3,5-Dimethoxy-4-methylbenzoyl chloride, often involves the reaction of the corresponding carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgmasterorganicchemistry.com While effective, these methods present sustainability challenges, as they generate corrosive byproducts like sulfur dioxide (SO₂) and hydrochloric acid (HCl). masterorganicchemistry.com

Future research is focused on developing greener alternatives that minimize waste and avoid harsh reagents. One promising avenue is the use of oxalyl chloride, which tends to be a milder reagent. researchgate.net Its primary advantage is that its byproducts—carbon monoxide, carbon dioxide, and hydrochloric acid—are all gaseous, simplifying purification and reducing liquid waste streams. researchgate.net Another innovative approach involves the direct chlorination of the corresponding benzaldehyde, which offers an alternative pathway that avoids the carboxylic acid intermediate altogether. google.com The development of catalytic systems that can facilitate the chlorination reaction with higher atom economy and lower environmental impact remains a key objective for sustainable industrial production.

| Synthetic Approach | Conventional Reagents | Sustainable Alternatives | Key Advantages of Alternatives |

| From Carboxylic Acid | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Oxalyl chloride, Catalytic Systems | Milder reaction conditions, Gaseous byproducts simplify purification. researchgate.netresearchgate.net |

| From Benzaldehyde | Direct Chlorination | N/A (Method is an alternative itself) | Bypasses the need for carboxylic acid starting material. google.com |

Discovery of Novel Reactivity Patterns and Catalytic Systems

The classical reactivity of this compound is dominated by nucleophilic acyl substitution, where it serves as an efficient acylating agent to form esters and amides. wikipedia.org It is also a substrate for Friedel-Crafts acylation reactions to form new carbon-carbon bonds with aromatic compounds. wikipedia.org However, modern synthetic chemistry is continually uncovering new transformations.

A significant area of future exploration lies in transition-metal-catalyzed cross-coupling reactions. While traditionally the domain of aryl halides, research has demonstrated that acyl chlorides can participate in reactions like the Suzuki-Miyaura coupling, acting as electrophilic partners. nih.govtaylorandfrancis.com Developing palladium, nickel, or cobalt-based catalytic systems tailored for this compound could enable novel C-C bond formations that are otherwise difficult to achieve. nih.govethz.ch Furthermore, the drive towards green chemistry is promoting the replacement of conventional homogeneous Lewis acid catalysts in Friedel-Crafts reactions with reusable, environmentally friendly heterogeneous solid acid catalysts, such as metal oxides supported on mesoporous silica. researchgate.net

Integration with Continuous Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. chimia.ch Flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility. nih.govuc.pt The synthesis of acyl chlorides, which can be highly exothermic, is particularly well-suited for this technology. mdpi.com A future process could involve pumping a solution of 3,5-Dimethoxy-4-methylbenzoic acid and a chlorinating agent through a heated microreactor to achieve rapid, controlled, and scalable production of this compound.

Complementing this, automated synthesis platforms can accelerate the exploration of its chemical space. sigmaaldrich.com These robotic systems can perform high-throughput screening of reaction conditions or synthesize large libraries of derivatives (e.g., amides and esters) by reacting the acyl chloride with a diverse set of amines and alcohols. sigmaaldrich.comimperial.ac.uk This integration of automation allows researchers to rapidly identify new compounds with desired properties, significantly speeding up discovery cycles in fields like materials science and drug discovery.

Computational-Aided Design for Tailored Molecular Transformations

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Methods like Density Functional Theory (DFT) allow for the detailed investigation of reaction mechanisms, transition state energies, and the electronic properties of molecules. researchgate.netrsc.org For this compound, DFT calculations can elucidate how the interplay of the electron-donating methoxy (B1213986) groups and the weakly donating methyl group influences the electrophilicity of the carbonyl carbon.

This theoretical insight is crucial for designing tailored molecular transformations. By modeling the interaction between the acyl chloride and various nucleophiles or catalysts, researchers can predict reaction outcomes and select the most promising experimental pathways in silico. mdpi.com Furthermore, computational tools like the distortion/interaction model can be used to screen for novel reactivity partners and predict activation barriers, guiding the discovery of new reactions and optimizing conditions for higher efficiency and selectivity before any experiments are conducted in the laboratory. nih.gov

Exploration of Derivatization for Advanced Materials Science Applications (General context)

Substituted benzoyl chlorides are fundamental building blocks for creating advanced materials. gunjalindustries.com By reacting this compound with molecules containing nucleophilic groups like alcohols or amines, a vast array of new ester and amide derivatives can be synthesized. When these derivatives are designed as monomers—for example, by reacting the acyl chloride with a diol or diamine—they can be polymerized to create high-performance materials such as polyesters and polyamides.

The specific 3,5-dimethoxy-4-methylphenyl moiety can be strategically incorporated into polymer backbones or as pendant groups to impart unique properties. These properties could include enhanced thermal stability, modified solubility for specific processing applications, or unique optical and electronic characteristics. The presence of methoxy groups, for instance, can influence the polymer's refractive index or its interaction with solvents. This makes this compound a valuable precursor for developing novel polymers, resins, and other advanced materials tailored for specialized applications in electronics, coatings, and beyond. wikipedia.orgchemicalbook.com

Q & A

Q. What are the established synthetic routes for 3,5-dimethoxy-4-methylbenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves chlorination of the corresponding benzoic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, in analogous compounds (e.g., 3,5-dichlorobenzoyl chloride), side-chain chlorination followed by hydrolysis and decarbonylation is employed . Key factors include temperature control (reflux conditions), solvent selection (e.g., DMSO for stability), and stoichiometric ratios of chlorinating agents. Yields can be optimized by incremental addition of reagents and inert atmosphere use to prevent side reactions.

Q. How is structural characterization of this compound validated in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. The methoxy (-OCH₃) and methyl (-CH₃) groups produce distinct singlet peaks in ¹H NMR, while the carbonyl (C=O) and aromatic protons show characteristic splitting patterns. Mass spectrometry (MS) confirms molecular weight (C₁₀H₁₁ClO₃; 200.62 g/mol), and infrared (IR) spectroscopy identifies functional groups like C=O stretching (~1750 cm⁻¹) . Cross-referencing with computational models (e.g., NIST Chemistry WebBook) ensures alignment with theoretical data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its acyl chloride reactivity, use fume hoods, nitrile gloves, and splash goggles. In case of inhalation, move to fresh air and administer artificial respiration with a mask (avoid mouth-to-mouth). For skin contact, rinse immediately with water for 15 minutes. Emergency protocols from safety data sheets (SDS) for similar compounds emphasize avoiding induced vomiting if ingested and seeking immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?